molecular formula C11H14O2S B6211005 4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 1555131-81-1

4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B6211005
CAS No.: 1555131-81-1
M. Wt: 210.29 g/mol
InChI Key: KJSQMLCOAOKWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,3-cyclohexanedione with sulfur and a suitable carboxylating agent under acidic conditions to form the benzothiophene ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives of the benzothiophene ring.

Scientific Research Applications

4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiophene core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, lacking the dimethyl and carboxylic acid substituents.

    4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but without the dimethyl groups.

    4,4-dimethyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: A structurally related compound with a nitrogen atom in place of sulfur.

Uniqueness

4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the presence of both the dimethyl groups and the carboxylic acid functionality, which can influence its chemical reactivity and biological activity. The combination of these features makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1555131-81-1

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

4,4-dimethyl-6,7-dihydro-5H-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C11H14O2S/c1-11(2)5-3-4-8-9(11)7(6-14-8)10(12)13/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

KJSQMLCOAOKWON-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C(=CS2)C(=O)O)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.